Methyl 9,10,13-trihydroxyoctadecanoate
Description
Structure
2D Structure
Properties
CAS No. |
50439-75-3 |
|---|---|
Molecular Formula |
C19H38O5 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 9,10,13-trihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O5/c1-3-4-8-11-16(20)14-15-18(22)17(21)12-9-6-5-7-10-13-19(23)24-2/h16-18,20-22H,3-15H2,1-2H3 |
InChI Key |
QBAHHBCZXAJFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(C(CCCCCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Presence in Plant Metabolism
The formation of this trihydroxy fatty acid is a result of enzymatic processes within plant cells. It is not a primary metabolite but rather a specialized product formed under specific conditions.
Methyl 9,10,13-trihydroxyoctadecanoate is a downstream metabolite of linoleic acid. nih.govhmdb.ca The biosynthetic pathway begins with the oxygenation of linoleic acid by lipoxygenase (LOX) enzymes. Specifically, the formation of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) serves as a key initial step. nih.gov This hydroperoxide then undergoes further enzymatic conversion to yield a variety of oxidized metabolites, including the trihydroxy form, 9,10,13-trihydroxy-11-octadecenoic acid. nih.gov The methylation of the carboxylic acid group to form the methyl ester can occur subsequently.
The presence of 9,10,13-trihydroxyoctadecanoic acid has been identified in specific plant tissues, most notably in potato tubers (Solanum tuberosum L.). Research has confirmed its formation within the cytosolic fraction of potato tuber cells. nih.gov However, its occurrence is not universally documented across all plant species. Based on available phytochemical analyses, this compound has not been reported as a constituent of Taro tubers (Colocasia esculenta) or beet (Beta vulgaris). nih.govekb.egresearchgate.netresearchgate.net
| Plant Species | Common Name | Tissue | Presence Documented | Reference |
|---|---|---|---|---|
| Solanum tuberosum L. | Potato | Tuber (cytosolic fraction) | Yes | nih.gov |
| Colocasia esculenta | Taro | Tuber | Not Reported | nih.govresearchgate.net |
| Beta vulgaris | Beet | Root/Pulp | Not Reported | ekb.egresearchgate.net |
Intermediacy in Biological Pathways
This compound is an intermediate product within the broader oxylipin pathway. Its biosynthesis in plants like potato follows a defined enzymatic sequence.
| Step | Precursor | Enzyme Family | Product | Reference |
|---|---|---|---|---|
| 1 | Linoleic Acid | Lipoxygenase (LOX) | 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPODE) | nih.gov |
| 2 | 9-HPODE | Unspecified cytosolic enzymes | 9,10,13-Trihydroxy-11-octadecenoic acid | nih.gov |
| 3 | 9,10,13-Trihydroxy-11-octadecenoic acid | Methyltransferase (putative) | This compound | - |
The pathway is initiated by the 9-lipoxygenase enzyme, which converts linoleic acid into 9-HPODE. nih.gov This hydroperoxide is then metabolized by other cytosolic enzymes into various products, including the stable trihydroxy acid, positioning it as a distinct intermediate in the metabolic cascade. nih.gov
Biosynthetic Pathways and Enzymology
Enzymatic Formation from Fatty Acid Hydroperoxides
The primary biosynthetic route for 9,10,13-trihydroxyoctadecanoate in plants involves a sequential enzymatic cascade that converts linoleic acid into the trihydroxy derivative. This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is crucial for plant defense and signaling.
The initial step in the biosynthesis is the specific oxygenation of linoleic acid catalyzed by a lipoxygenase (LOX) enzyme. nih.govmdpi.com Plant lipoxygenases are classified based on the positional specificity of oxygen insertion on the fatty acid backbone. mdpi.comresearchgate.net In the formation of 9,10,13-trihydroxyoctadecanoate, a 9-lipoxygenase (9-LOX) is responsible for the introduction of molecular oxygen at the C-9 position of linoleic acid. nih.govresearchgate.net This reaction yields 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) as the primary product. researchgate.net In some plant tissues, such as potato leaves, the 9-LOX pathway is the predominant route for linoleic acid metabolism, with the generation of 9- and 13-hydroperoxides occurring in a ratio of approximately 95:5. nih.gov
The 9-HPODE intermediate is then rapidly converted into an epoxy-hydroxy fatty acid by the action of an epoxy-alcohol synthase (EAS). nih.govmdpi.com This enzyme catalyzes the intramolecular transfer of the hydroperoxy oxygen and the formation of an epoxide ring. Specifically, 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid is metabolized by a particle-bound epoxy-alcohol synthase to form epoxy-alcohols. nih.gov The formation of an epoxyallyl radical is a key intermediate step in this conversion. mdpi.com
The final step in the enzymatic synthesis is the hydrolysis of the epoxy-hydroxy intermediate to the corresponding trihydroxy acid. This reaction is catalyzed by an epoxide hydrolase (EAH), which adds a water molecule across the epoxide ring, resulting in the formation of two adjacent hydroxyl groups (a vicinal diol). nih.govnih.gov This slower, epoxide hydrolase-catalyzed conversion of the epoxy alcohols ultimately yields trihydroxy-octadecenoates. nih.gov The hydrolysis of the epoxide occurs via a trans-addition of water, which has implications for the stereochemistry of the final product.
The enzymatic pathway for the formation of 9,10,13-trihydroxyoctadecanoate is highly stereospecific, resulting in the production of specific stereoisomers. The initial lipoxygenase reaction produces the 9(S)-hydroperoxide. nih.gov Subsequent enzymatic steps maintain a high degree of stereochemical control. For example, the hydrolysis of methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate yields methyl 9S,10S,13S-trihydroxy-11E-octadecenoate as the major product. nih.gov The stereochemical configuration of the final trihydroxy product is dictated by the stereoselectivity of the lipoxygenase, epoxy-alcohol synthase, and epoxide hydrolase enzymes involved in the pathway. nih.govnih.gov
Non-Enzymatic Pathways
In addition to the highly specific enzymatic routes, trihydroxyoctadecanoates can be formed through non-enzymatic pathways, which typically result in a more complex mixture of isomers.
The non-enzymatic transformation of fatty acid hydroperoxides, such as 9-HPODE, into epoxyalcohols can be catalyzed by hematin (B1673048) and other transition metals. nih.gov This process involves the formation of radical intermediates. nih.gov Hematin treatment of 9S-HPODE leads to the generation of four 9,10-epoxy-13-hydroxy isomers. nih.gov The subsequent acid-catalyzed hydrolysis of these epoxyalcohol intermediates results in a mixture of trihydroxy isomers, including both 9,10,13-trihydroxy and 9,12,13-trihydroxy regioisomers. nih.govnih.gov Unlike the enzymatic pathway, this non-enzymatic route is not stereospecific and produces a racemic mixture of the various possible stereoisomers. nih.gov
Data Tables
Table 1: Enzymes in the Biosynthetic Pathway of 9,10,13-Trihydroxyoctadecanoate
| Enzyme | Abbreviation | Role in Pathway | Substrate | Product |
| 9-Lipoxygenase | 9-LOX | Catalyzes the initial oxygenation of linoleic acid. | Linoleic Acid | 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) |
| Epoxy-Alcohol Synthase | EAS | Converts the fatty acid hydroperoxide to an epoxy-hydroxy intermediate. | 9-HPODE | Epoxy-hydroxyoctadecenoic acid |
| Epoxide Hydrolase | EAH | Catalyzes the hydrolysis of the epoxide to form a trihydroxy acid. | Epoxy-hydroxyoctadecenoic acid | 9,10,13-Trihydroxyoctadecanoic acid |
Acid-Catalyzed Hydrolysis of Epoxyalcohol Precursors
The formation of 9,10,13-trihydroxyoctadecanoate can occur through the acid-catalyzed hydrolysis of an epoxyalcohol precursor, specifically 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate. This reaction involves the opening of the epoxide ring by the addition of a water molecule under acidic conditions.
Research has shown that the acid hydrolysis of 9S,10S-trans-epoxy-11E-13S-hydroxyoctadecenoate results in the formation of four distinct trihydroxy isomers. The identified isomers are 9S,10R,13S-, 9S,12R,13S-, 9S,10S,13S-, and 9S,12S,13S-trihydroxy-octadecenoic acids, with a respective formation ratio of 40:26:22:12. researchgate.net This distribution highlights the regioselectivity of the hydrolysis reaction, where the nucleophilic attack of water can occur at either carbon of the epoxide ring (C-10 or C-12), leading to a mixture of vicinal and non-vicinal diols.
The hydrolysis process can be performed in a laboratory setting using a mild acid solution, such as 1% aqueous acetic acid in acetonitrile (B52724), followed by extraction of the resulting trihydroxy products. researchgate.net The complexity of the resulting mixture of isomers often necessitates advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), for their separation and identification. researchgate.net
| Isomer | Configuration | Relative Ratio (%) |
|---|---|---|
| 1 | 9S,10R,13S | 40 |
| 2 | 9S,12R,13S | 26 |
| 3 | 9S,10S,13S | 22 |
| 4 | 9S,12S,13S | 12 |
Related Metabolic Transformations
In addition to the formation of trihydroxy isomers, the metabolism of epoxyalcohol precursors can lead to other related compounds, including alpha- and gamma-ketols. These transformations are often linked to the activity of specific enzyme families, such as the cytochrome P450s.
Formation of Alpha- and Gamma-Ketols
During the acid hydrolysis of epoxyalcohol precursors of 9,10,13-trihydroxyoctadecanoate, a notable rearrangement product is the formation of α- and γ-ketols. Specifically, the hydrolysis of 9S,10S-trans-epoxy-11E-13S-hydroxyoctadecenoate has been observed to yield a prominent γ-ketol, identified as the 9-hydroxy-10E-13-oxo isomer. researchgate.net The unstable allene (B1206475) oxide, a product of allene oxide synthase, can spontaneously hydrolyze to a mixture of α- and γ-ketols. oup.com In some cases, the 13-hydroperoxide of linoleic acid is metabolized into α- and γ-ketols by a particle-bound allene oxide synthase. nih.gov
Linkages to Cytochrome P450 Enzymes (e.g., CYP74 family: AOS, EAS)
The biosynthesis of the epoxyalcohol precursors to 9,10,13-trihydroxyoctadecanoate is intricately linked to the activity of cytochrome P450 enzymes, particularly those belonging to the CYP74 family. nih.gov This family includes allene oxide synthase (AOS) and epoxy alcohol synthase (EAS), which play crucial roles in the metabolism of fatty acid hydroperoxides. nih.govnih.gov
The process begins with the oxygenation of linoleic acid by lipoxygenase, which can produce 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE). nih.gov These hydroperoxides then serve as substrates for CYP74 enzymes.
Epoxy Alcohol Synthase (EAS): In some plant species, such as potato, 9(S)-hydroperoxide of linoleic acid is metabolized by a particle-bound epoxy alcohol synthase to form epoxy alcohols. nih.gov This pathway is a significant route for linoleic acid metabolism in these plants and leads to the formation of antifungal trihydroxy oxylipins following hydrolysis of the epoxy alcohol. nih.gov
Allene Oxide Synthase (AOS): Allene oxide synthase (CYP74A) typically converts fatty acid hydroperoxides into unstable allene oxides. nih.gov While the primary role of AOS is often associated with the biosynthesis of jasmonic acid, it can also be involved in the formation of ketols. For instance, the 13-hydroperoxide of linoleic acid can be metabolized by a particle-bound AOS to yield α- and γ-ketols. nih.gov The unstable allene oxide product of AOS can also hydrolyze spontaneously to form these ketols. oup.com
| Compound/Enzyme Name | Abbreviation |
|---|---|
| Methyl 9,10,13-trihydroxyoctadecanoate | - |
| 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate | - |
| 9S,10S-trans-epoxy-11E-13S-hydroxyoctadecenoate | - |
| 9S,10R,13S-trihydroxy-octadecenoic acid | - |
| 9S,12R,13S-trihydroxy-octadecenoic acid | - |
| 9S,10S,13S-trihydroxy-octadecenoic acid | - |
| 9S,12S,13S-trihydroxy-octadecenoic acid | - |
| 9-hydroxy-10E-13-oxo isomer | - |
| Linoleic acid | - |
| 9-hydroperoxy-octadecadienoic acid | 9-HPODE |
| 13-hydroperoxy-octadecadienoic acid | 13-HPODE |
| Allene oxide synthase | AOS |
| Epoxy alcohol synthase | EAS |
| Cytochrome P450 | CYP |
| High-performance liquid chromatography | HPLC |
Synthetic Approaches and Methodologies for Methyl 9,10,13 Trihydroxyoctadecanoate
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies offer the advantage of high selectivity under mild reaction conditions, leveraging the specificity of enzymes for particular transformations. While a direct single-enzymatic step to produce methyl 9,10,13-trihydroxyoctadecanoate from a simple precursor is not prominently documented, a plausible multi-step chemoenzymatic pathway can be constructed from known biocatalytic reactions.
A potential route begins with the enzymatic epoxidation of linoleic acid. Lipases, such as that from Candida antarctica (Novozym® 435), can catalyze the formation of peracids in the presence of hydrogen peroxide, which in turn act as epoxidizing agents. This chemoenzymatic epoxidation can be directed to one of the double bonds in linoleic acid.
Following the formation of an epoxy-fatty acid, subsequent enzymatic hydroxylation steps could be employed. For instance, oleate (B1233923) hydratases are known to catalyze the hydration of the double bond in oleic acid to produce 10-hydroxystearic acid. While not directly applicable to an epoxy-fatty acid, other microbial enzymes, such as cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups at specific positions on the fatty acid backbone. A carefully selected series of enzymatic reactions could, in principle, lead to the desired 9,10,13-trihydroxy substitution pattern. This multi-step approach, combining the selectivity of different enzymes, represents a promising, though complex, chemoenzymatic strategy.
Chemical Synthesis from Precursors
Chemical synthesis provides a more direct and often higher-yielding route to this compound, primarily through the transformation of unsaturated fatty acid derivatives.
Hydrolysis of Epoxy-Hydroxy Fatty Acid Methyl Esters
A key strategy for the synthesis of trihydroxy fatty acids is the acid-catalyzed hydrolysis of an epoxy-hydroxy precursor. Research has demonstrated that the hydrolysis of methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate yields a mixture of trihydroxyoctadecenoate isomers, with methyl 9S,10S,13S-trihydroxy-11E-octadecenoate being a major product. This reaction opens the epoxide ring to form a vicinal diol.
Similarly, the acid hydrolysis of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate has been shown to produce a mixture of 13,9,10-trihydroxy-octadecenoate (13,9,10-THL) and 9,12,13-trihydroxy-octadecenoate (9,12,13-THL). The formation of the 9,10,13-trihydroxy isomer from a 9,10-epoxy-13-hydroxy precursor is a direct and well-established synthetic route. To obtain the fully saturated this compound, a final hydrogenation step would be necessary to reduce the remaining double bond. Catalytic hydrogenation of unsaturated fatty acid methyl esters is a standard procedure, often carried out using catalysts such as palladium on carbon or rhodium-based catalysts.
Stereocontrolled Synthesis of Diastereomers
The stereochemistry of the hydroxyl groups is critical for the biological activity of polyhydroxy fatty acids. The stereocontrolled synthesis of specific diastereomers of this compound can be achieved by starting with precursors of known stereochemistry.
For instance, the synthesis of methyl 9S,10S,13S-trihydroxy-11E-octadecenoate from methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate, as described by Hamberg (1991), demonstrates the principle of stereocontrol. The stereochemistry of the resulting diol at the C-9 and C-10 positions is dictated by the stereochemistry of the starting epoxide and the mechanism of the ring-opening reaction. By carefully selecting the stereoisomer of the epoxy-hydroxy precursor, it is possible to synthesize different diastereomers of the final trihydroxy product. This allows for the preparation of specific isomers for biological testing and for use as analytical standards.
Derivatization Strategies for Structural Analysis and Functional Studies
Derivatization is a crucial step in the analysis of complex molecules like this compound. It enhances volatility for gas chromatography (GC) and provides characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.
Methyl Ester Formation (e.g., with Diazomethane)
The parent compound, 9,10,13-trihydroxyoctadecanoic acid, is typically converted to its methyl ester for analytical purposes. This derivatization reduces the polarity of the carboxylic acid group, making the molecule more volatile and suitable for GC analysis. Diazomethane (B1218177) (CH₂N₂) is a highly effective reagent for this purpose, reacting rapidly and quantitatively with carboxylic acids to form methyl esters. The reaction proceeds via an initial proton transfer from the carboxylic acid to diazomethane, followed by an SN2 reaction where the carboxylate anion displaces nitrogen gas. While effective, diazomethane is toxic and potentially explosive, necessitating careful handling.
Acetonide Derivatization (e.g., Dimethoxypropane Acetonide)
To further aid in structural analysis, particularly for determining the relative positions of the hydroxyl groups, acetonide derivatization is employed. This reaction specifically protects vicinal diols (hydroxyl groups on adjacent carbon atoms) by forming a cyclic ketal with acetone (B3395972) or a related reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. In the case of this compound, the vicinal 9,10-diol would react to form an isopropylidene derivative.
This derivatization has two main benefits for analysis. First, it significantly increases the volatility of the molecule for GC-MS. Second, the mass spectrum of the acetonide derivative provides clear diagnostic ions that confirm the presence of the 1,2-diol functionality. The fragmentation pattern will be distinct from that of the underivatized or trimethylsilyl (B98337) (TMS) ether derivatized compound, providing complementary structural information.
Silylation (e.g., Trimethylsilyl (TMS) Ether Derivatives, BSTFA)
Silylation is a common and crucial derivatization technique used in the analysis of polar compounds like this compound, particularly for gas chromatography (GC) and mass spectrometry (MS). The primary goal of silylation is to increase the volatility and thermal stability of the analyte by replacing active hydrogens in polar functional groups with a trimethylsilyl (TMS) group. sigmaaldrich.com For this compound, the three hydroxyl (-OH) groups are the targets for this derivatization.
The process involves reacting the compound with a silylating agent. A widely used and highly effective reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). csqanalytics.comrestek.com BSTFA is known for its high reactivity and the volatile nature of its by-products, which minimizes chromatographic interference. sigmaaldrich.com The reaction is often facilitated by a catalyst, such as Trimethylchlorosilane (TMCS), which is typically added in small amounts (e.g., 1%) to the BSTFA reagent. restek.comgcms.cz The catalyst enhances the reactivity of the silylating agent, ensuring a complete and rapid derivatization, especially for sterically hindered hydroxyl groups. sigmaaldrich.comrestek.com
During the reaction, the active hydrogen of each hydroxyl group in this compound is replaced by a -Si(CH₃)₃ (TMS) group. This conversion of the polar hydroxyl groups to nonpolar trimethylsilyl ether groups significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the compound's volatility. The resulting derivative, Methyl 9,10,13-tris[(trimethylsilyl)oxy]octadecanoate , is more amenable to GC analysis, producing sharper, more symmetrical peaks. nih.gov The reaction is typically carried out by heating the sample with an excess of the BSTFA reagent (with or without TMCS) in a sealed vial at a controlled temperature, for instance, 60-70°C, for a duration that can range from minutes to hours to ensure the reaction goes to completion. sigmaaldrich.comtaylorandfrancis.com
| Parameter | Description |
|---|---|
| Target Compound | This compound |
| Target Functional Groups | Hydroxyl (-OH) groups at C-9, C-10, and C-13 |
| Primary Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Common Catalyst | Trimethylchlorosilane (TMCS) gcms.cz |
| Derivative Formed | Trimethylsilyl (TMS) Ether Derivative |
| Specific Derivative Name | Methyl 9,10,13-tris[(trimethylsilyl)oxy]octadecanoate nih.gov |
| Purpose of Derivatization | Increase volatility, enhance thermal stability, and reduce polarity for improved GC-MS analysis. sigmaaldrich.com |
Methoxime Derivatization for Ketone-Containing Analogs
Methoxime derivatization is a specific analytical technique applied to compounds containing carbonyl functional groups, namely ketones and aldehydes. This method is not used on this compound itself, but is highly relevant for its ketone-containing analogs, such as methyl 9-keto-10,13-dihydroxyoctadecanoate or other isomers where one or more hydroxyl groups are replaced by a keto (=O) group.
When analyzing ketone-containing compounds by gas chromatography, the high temperatures of the GC inlet can cause the compound to isomerize into its tautomeric enol form. This results in the appearance of multiple peaks for a single analyte, which complicates quantification and identification. Methoxime derivatization is performed to prevent this issue.
The procedure involves reacting the ketone-containing analog with a methoximating reagent, such as Methoxyamine hydrochloride, typically in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. The reaction converts the carbonyl group into a stable methoxime derivative (-C=N-OCH₃). This derivative is not susceptible to tautomerization, ensuring that a single, sharp peak is observed during GC analysis for each analyte.
It is a common practice in the analysis of complex lipids or fatty acids to perform a two-step derivatization for molecules containing both hydroxyl and ketone groups. First, the methoximation reaction is carried out to protect the ketone groups. Following this, a silylation step (as described in section 4.3.3) is performed to derivatize the remaining hydroxyl groups into their TMS ethers. metabolomicsworkbench.org This sequential approach ensures that all active functional groups are suitably modified for robust and accurate GC-MS analysis.
| Parameter | Description |
|---|---|
| Target Compounds | Ketone-containing analogs of this compound |
| Target Functional Group | Ketone (Carbonyl, C=O) group |
| Common Reagent | Methoxyamine hydrochloride (often in pyridine) |
| Derivative Formed | Methoxime (-C=N-OCH₃) |
| Purpose of Derivatization | To prevent tautomerization (enol formation) at high temperatures, ensuring a single chromatographic peak. |
| Subsequent Steps | Silylation (e.g., with BSTFA) is typically performed to derivatize any remaining hydroxyl groups. |
Structural Characterization and Stereochemical Analysis
Chromatographic Separation Techniques
Chromatography is indispensable for isolating methyl 9,10,13-trihydroxyoctadecanoate from complex mixtures and for separating its different stereoisomers. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and efficiency for the separation of hydroxylated fatty acid esters. Different modes of HPLC are utilized depending on the specific analytical goal, from initial purification to the final resolution of individual enantiomers.
Reversed-phase HPLC separates molecules based on their hydrophobicity. In this mode, fatty acid methyl esters are separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.govionsource.com For compounds like this compound, the high polarity imparted by the three hydroxyl groups results in relatively short retention times compared to less hydroxylated or saturated fatty acid esters of the same carbon chain length. ionsource.com
Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of complex lipid mixtures. ionsource.comresearchgate.net While RP-HPLC is excellent for separating fatty acids based on chain length and degree of unsaturation, it is generally less effective at resolving regioisomers or stereoisomers of polyhydroxylated compounds without specialized columns. nih.govnih.gov A study on isomeric trihydroxyoctadecenoic acids (TriHOMEs) successfully used a C18 column with an isocratic mobile phase of 0.1% acetic acid in water and 5% methanol (B129727) in acetonitrile to separate diastereomers. metabolomics.se
Table 1: Representative RP-HPLC Conditions for Trihydroxy Fatty Acid Separation
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 µm) |
| Mobile Phase A | 0.1% acetic acid in water |
| Mobile Phase B | 5% methanol in acetonitrile |
| Elution Mode | Isocratic (30% Mobile Phase B) |
| Flow Rate | Not specified |
| Detection | Mass Spectrometry (MS/MS) |
Data derived from a study on isomeric trihydroxyoctadecenoic acids. metabolomics.se
Straight-phase or normal-phase HPLC utilizes a polar stationary phase, such as silica (B1680970), and a non-polar mobile phase. This technique is particularly effective for separating isomers of polyhydroxylated fatty acids. The separation is based on the differential interaction of the polar hydroxyl groups with the stationary phase. In the analysis of related trihydroxy oxylipins, SP-HPLC was used with a mobile phase consisting of a hexane (B92381) and 2-propanol gradient to separate different isomers. metabolomics.se This method allows for the effective separation of diastereomers, which often co-elute in reversed-phase systems.
Due to the presence of multiple chiral centers (at carbons 9, 10, and 13), this compound can exist as numerous stereoisomers (enantiomers and diastereomers). Resolving these isomers is critical for determining the biological origin and function of the compound. Chiral chromatography is the definitive method for this purpose. aocs.org
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. aocs.org Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, OD-H), are commonly used. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol. An alternative approach involves supercritical fluid chromatography (SFC) with chiral columns, which can enable very fast enantioseparation. nih.gov For complex biological samples, a two-dimensional approach combining RP-HPLC for initial fractionation of regioisomers followed by chiral SFC-MS analysis can be employed. nih.gov
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a versatile and cost-effective technique for the separation and preliminary identification of lipids. aocs.orgnih.gov For polyhydroxylated fatty acid esters, silica gel plates are typically used as the stationary phase. nih.gov
The separation of diastereomers, which can be challenging, is often achieved by impregnating the silica gel with borate (B1201080) or arsenite. These agents form complexes with vicinal diol groups, and the differing stabilities of these complexes with various diastereomers allow for their separation. Mobile phases commonly consist of mixtures like hexane/diethyl ether or hexane/ethyl acetate (B1210297), with the polarity adjusted to optimize the separation of the trihydroxy esters from other lipids. rockefeller.edu Visualization of the separated spots can be achieved using general reagents like iodine vapor or specific sprays that react with hydroxyl groups. aocs.orgnih.gov For instance, preparative TLC with ethyl acetate as the eluent has been used to purify methyl esters of trihydroxyoctadecenoic acids. metabolomics.se
Table 2: Common TLC Systems for Hydroxylated Fatty Acid Esters
| Stationary Phase | Mobile Phase (Solvent System) | Application |
|---|---|---|
| Silica Gel 60 | Hexane: Diethyl Ether: Acetic Acid (84:15:1) | General separation of neutral lipids. rockefeller.edu |
| Silica Gel | Ethyl Acetate | Preparative purification of trihydroxyoctadecenoic acid methyl esters. metabolomics.se |
Spectroscopic and Spectrometric Characterization
Once isolated, the definitive structure of this compound is determined using a suite of spectroscopic and spectrometric methods.
Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS) or HPLC (LC-MS), it is a powerful tool for identifying hydroxylated fatty acids. For the related compound methyl 9,10-dihydroxyoctadecanoate, the molecular weight is 330.5 g/mol . nist.govnih.gov Electron ionization (EI) mass spectra typically show characteristic cleavage between the carbon atoms bearing the hydroxyl groups. The trimethylsilyl (B98337) (TMS) ether derivatives are often analyzed, as they are more volatile and produce predictable fragmentation patterns that help pinpoint the locations of the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.
¹H NMR provides information about the chemical environment of all hydrogen atoms. aocs.org Key signals for this compound would include a singlet around 3.7 ppm for the methyl ester protons, multiplets for the protons on carbons bearing hydroxyl groups (carbinol protons), and characteristic signals for the terminal methyl group and the methylene (B1212753) chain. aocs.orgnih.gov
¹³C NMR provides a count of all unique carbon atoms in the molecule. The carbons attached to hydroxyl groups would appear in the range of 60-80 ppm, while the carbonyl carbon of the ester would be significantly downfield (>170 ppm). researchgate.net Advanced 2D NMR techniques like COSY and HSQC are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure. magritek.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 9,10-dihydroxyoctadecanoate |
| Trihydroxyoctadecenoic acids (TriHOMEs) |
| Acetonitrile |
| Water |
| Methanol |
| 2-Propanol (Isopropanol) |
| Hexane |
| Diethyl Ether |
| Acetic Acid |
| Ethyl Acetate |
| Acetone (B3395972) |
| Borate |
| Arsenite |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, the carbon skeleton and the configuration of chiral centers can be established.
¹H NMR for Regio- and Stereochemistry Assignment
Proton NMR (¹H NMR) spectroscopy provides critical information for assigning the position of the three hydroxyl groups along the octadecanoate chain. The protons attached to the hydroxyl-bearing carbons (methine protons H-9, H-10, and H-13) are shifted downfield from the main aliphatic methylene envelope due to the deshielding effect of the adjacent oxygen atoms.
In related saturated hydroxy fatty acid methyl esters, the chemical shifts for such methine protons typically appear in the range of δ 3.40–3.65 ppm. aocs.org The specific chemical shift and multiplicity of each signal are influenced by the local chemical environment and the stereochemical relationship with neighboring protons. For instance, the protons at C-9 and C-10, being part of a vicinal diol system, will show coupling to each other, and their coupling constant (³JHH) can provide initial clues about the relative stereochemistry (threo or erythro) of this diol.
Table 1: Typical ¹H NMR Chemical Shifts for Key Protons in Polyhydroxyoctadecanoates
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-9 (-CHOH-) | 3.4 - 3.6 | Multiplet |
| H-10 (-CHOH-) | 3.4 - 3.6 | Multiplet |
| H-13 (-CHOH-) | 3.4 - 3.6 | Multiplet |
| -OCH₃ (Ester) | ~3.67 | Singlet |
| -CH₂-COO- | ~2.30 | Triplet |
Chemical Shift Analysis of Vicinal Diols and Acetonide Methyl Groups
While direct analysis of the ³JHH coupling constant for the H-9/H-10 system can be indicative, a more definitive method for assigning the erythro or threo configuration of the 9,10-diol involves chemical derivatization. researchgate.net Conversion of the vicinal diol into an acetonide (isopropylidene ketal) derivative creates a rigid five-membered ring. The chemical shifts of the two methyl groups of the acetonide are highly sensitive to their steric environment.
In these derivatives, the two methyl groups are diastereotopic and will exhibit distinct signals in the ¹H NMR spectrum. For long-chain aliphatic diols, a generally observed trend is:
syn-acetonide (from an erythro diol): The two methyl signals typically appear at approximately δ 1.37 ppm and δ 1.29 ppm.
anti-acetonide (from a threo diol): The methyl signals are generally found at approximately δ 1.42 ppm and δ 1.25 ppm.
The difference in chemical shifts arises from the different anisotropic effects experienced by the methyl groups in the constrained ring system of the syn and anti isomers. This method provides a reliable means of establishing the relative stereochemistry at C-9 and C-10. researchgate.netresearchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for Acetonide Methyl Groups for Stereochemical Determination
| Diol Configuration | Acetonide Configuration | Methyl Group Chemical Shifts (δ, ppm) |
|---|---|---|
| erythro | syn | ~1.37 and ~1.29 |
HH-COSY for Structural Elucidation
Two-dimensional Homonuclear Correlation Spectroscopy (HH-COSY) is employed to confirm the connectivity of the proton network within the molecule. huji.ac.il This experiment reveals which protons are coupled to each other, allowing for the unambiguous assignment of signals and verification of the structural backbone. researchgate.net
In a COSY spectrum of this compound, cross-peaks would be expected between protons on adjacent carbons. Key correlations that would confirm the placement of the hydroxyl groups include:
H-9 / H-10: A crucial cross-peak confirming the vicinal diol structure.
H-8 / H-9 and H-10 / H-11: These correlations connect the diol system to the rest of the aliphatic chain.
H-12 / H-13 and H-13 / H-14: These cross-peaks definitively place the third hydroxyl group at the C-13 position and establish its connectivity to the neighboring methylene groups.
By tracing these spin-spin coupling networks, the entire sequence of the carbon chain can be mapped out, confirming the 9,10,13-trihydroxy substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for identifying the molecular weight of a compound and determining the location of functional groups through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Distinction and Identification
For GC-MS analysis, polar molecules like this compound must first be derivatized to increase their volatility and thermal stability. researchgate.net The standard procedure involves converting the hydroxyl groups into trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The resulting methyl 9,10,13-tris[(trimethylsilyl)oxy]octadecanoate can then be analyzed by GC-MS. Regioisomers, such as the 9,10,13- and 9,12,13-trihydroxy compounds, will typically exhibit different retention times on the GC column due to subtle differences in their physical properties, allowing for their separation and distinction prior to mass analysis.
Diagnostic Fragment Ion Analysis
The electron ionization (EI) mass spectrum of the tris-TMS derivative provides a wealth of structural information. The molecular ion [M]⁺ is often weak or absent, but the fragmentation pattern is highly informative. The most significant fragmentation pathway for TMS ethers is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the silylated oxygen atom. chalmers.se This process generates characteristic fragment ions that are diagnostic for the original positions of the hydroxyl groups.
For methyl 9,10,13-tris[(trimethylsilyl)oxy]octadecanoate, the key cleavages and expected diagnostic ions are:
Cleavage of the C13–C14 bond: This yields a fragment containing the terminal portion of the chain.
CH₃-(CH₂)₄-CH(OTMS)• at m/z 173 . This is a highly characteristic ion for a C13-hydroxylated fatty acid.
Cleavage of the C9–C10 bond: This is the primary cleavage for the vicinal diol system and results in two major fragments.
•CH(OTMS)-(CH₂)₄-CH₃ at m/z 173 (coinciding with the fragment above).
CH₃OOC-(CH₂)₇-CH(OTMS)• at m/z 301 . This ion is diagnostic for the location of the diol system relative to the ester group.
Cleavage of the C12–C13 bond: This cleavage helps to confirm the C-13 position.
CH₃OOC-(CH₂)₇-CH(OTMS)-CH(OTMS)-CH₂-CH₂• at m/z 415 .
The presence and relative abundance of these specific ions allow for the unequivocal identification of the compound as this compound and its distinction from other regioisomers.
Table 3: Predicted Diagnostic Fragment Ions in the EI-MS Spectrum of Methyl 9,10,13-tris[(trimethylsilyl)oxy]octadecanoate
| m/z | Proposed Structure of Fragment Ion | Originating Cleavage |
|---|---|---|
| 173 | [CH₃-(CH₂)₄-CH(OTMS)]⁺ | C13-C14 Cleavage |
| 301 | [CH₃OOC-(CH₂)₇-CH(OTMS)]⁺ | C9-C10 Cleavage |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Detection
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of trihydroxyoctadecenoic acids (TriHOMEs) like this compound. This technique allows for the sensitive detection and quantification of these molecules in complex biological matrices. nih.govresearchgate.net
In reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), the different diastereomers of TriHOMEs can be separated and quantified. researchgate.net For 9,10,13-TriHOME, a specific mass transition is monitored where the precursor ion with a mass-to-charge ratio (m/z) of 329.1 fragments into a product ion with an m/z of 139.0. researchgate.net This specific transition allows for highly selective detection. The method has been shown to be highly sensitive, with a limit of detection in the range of 90-98 femtograms on the column. nih.govresearchgate.net
Table 1: LC-MS/MS Parameters for 9,10,13-Trihydroxyoctadecanoate Detection
| Parameter | Value |
| Precursor Ion (m/z) | 329.1 |
| Product Ion (m/z) | 139.0 |
| Collision Energy (eV) | 21 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy serves as a practical and accessible method for monitoring chemical reactions in real-time. nih.gov While not typically used for detailed structural elucidation of non-chromophoric molecules like this compound itself, it is valuable for monitoring the synthesis process. For instance, during the purification of the triol methyl esters via high-performance liquid chromatography (HPLC), UV detection, often at a low wavelength such as 205 nm, can be employed to track the elution of the compounds from the column, even in the absence of a strong chromophore. This allows for the collection of fractions containing the desired products. The technique's utility lies in its ability to provide a quick, non-destructive, and reliable means to follow the progress of a reaction or separation. e3s-conferences.org
Circular Dichroism (CD) Analysis for Hydroxyl Configuration (on benzoate (B1203000) esters)
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral centers. For hydroxyl-containing compounds like this compound, analysis is often performed on derivatives that contain a chromophore near the chiral center.
To determine the configuration of the hydroxyl group at the C-9 position, the molecule can be converted into its 9-O-benzoate ester. The interaction between the benzoate chromophore and the double bond at C-10 produces a characteristic CD signal. A positive first Cotton effect in the CD spectrum is associated with a 9S configuration, while a negative Cotton effect indicates a 9R configuration. This method provides a definitive assignment of the stereochemistry at a key position within the molecule.
Stereochemical Assignment Methodologies
The presence of multiple chiral centers in this compound results in a large number of possible stereoisomers. nih.gov Distinguishing between these isomers requires sophisticated analytical strategies.
Definitive Assignment of Regio- and Stereochemistry
A definitive assignment of both the position (regio-) and the 3D arrangement (stereo-) of the hydroxyl groups is critical. One effective method involves chemical derivatization followed by gas chromatography-mass spectrometry (GC-MS).
For instance, to distinguish between 9,10,13-triol and 9,12,13-triol regioisomers, the trihydroxyoctadecanoate methyl esters can be derivatized. The vicinal diol is first protected as a dimethoxypropane (DMP) acetonide, and the remaining free hydroxyl group is then silylated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.
The subsequent GC-MS analysis of these derivatives yields distinct fragmentation patterns.
9,10,13-triols : These isomers, having the free hydroxyl at C-13, will show a prominent fragment ion at m/z 173, corresponding to the cleavage that retains the 13-OTMS group.
9,12,13-triols : In contrast, these isomers have the free hydroxyl at C-9, leading to a diagnostic fragment ion at m/z 259.
This mass spectrometric evidence allows for the unambiguous identification of the triol's regioisomeric structure.
Analysis of Diastereomeric and Enantiomeric Mixtures
Given that this compound has three chiral centers, it can exist as four pairs of enantiomers (eight stereoisomers in total). Separating and identifying these isomers is a significant analytical challenge. nih.gov A comprehensive workflow often involves a two-step HPLC process. researchgate.net
Reversed-Phase HPLC : Initially, reversed-phase HPLC is used to separate the diastereomeric pairs. Diastereomers have different physical properties and can often be separated on standard columns like C18. researchgate.net
Chiral Chromatography : To separate the enantiomers within each diastereomeric pair, chiral HPLC is required. nih.gov Columns with a chiral stationary phase, such as Chiralpak AD or Chiralpak OD-H, are employed. These columns allow for the differential interaction with each enantiomer, leading to their separation.
By combining these chromatographic techniques, it is possible to resolve and quantify all the individual stereoisomers present in a mixture. nih.govresearchgate.net This detailed analysis is crucial for understanding the specific roles of each isomer in biological systems, as different stereoisomers can have vastly different activities. nih.govnih.gov
Table 2: Summary of Analytical Techniques for Stereochemical Analysis
| Technique | Application | Information Obtained |
| LC-MS/MS | Quantification and Detection | Molecular mass and fragmentation pattern for identification. |
| UV-Vis Spectroscopy | Reaction/Purification Monitoring | Tracks the presence of compounds during synthesis and HPLC. |
| Circular Dichroism (CD) | Absolute Configuration | Determines stereochemistry (e.g., 9S vs. 9R) of derivatized hydroxyl groups. |
| GC-MS of Derivatives | Regioisomer Identification | Differentiates between isomers based on fragmentation patterns (e.g., 9,10,13- vs. 9,12,13-triols). |
| Chiral HPLC | Enantiomer & Diastereomer Separation | Resolves all individual stereoisomers in a mixture. |
Biological and Ecological Significance
Role as Endogenous Defensive Substances in Plants
Methyl 9,10,13-trihydroxyoctadecanoate is a component of cutin, the waxy polymer that forms the cuticle, the outermost protective layer of terrestrial plants. The breakdown of cutin releases monomers like trihydroxy fatty acids, which can act as defensive agents against pathogens.
Research has highlighted the antifungal potential of trihydroxy fatty acids, a class of compounds that includes 9,10,13-trihydroxyoctadecanoate. These oxylipins are considered to have a significant role in the natural defense of plants. While specific studies on this compound against Ceratocystis fimbriata are not extensively documented in available research, the broader class of trihydroxy fatty acids is being investigated for its fungicidal properties.
In the context of rice blast fungus (Magnaporthe oryzae, formerly Magnaporthe grisea), studies have shown that the application of cutin monomers can enhance the resistance of rice plants to infection. This suggests a direct role for compounds like 9,10,13-trihydroxyoctadecanoate in defending against this devastating pathogen. The protective effect is attributed to the induction of acquired resistance in the plants rather than a direct fungicidal effect on the pathogen itself.
The growth-inhibitory effects of trihydroxy fatty acids on various fungi are a key aspect of their defensive function. These compounds are being explored as potential biological fungicides for use in agriculture and food preservation. The mechanism of action is thought to involve the disruption of fungal cell integrity and metabolism. The investigation into various stereoisomers of 9,10,13-trihydroxy-11/10E-octadecenoic acid (THOEs) suggests that different forms of the molecule may possess varying levels of antifungal potency.
Involvement in Plant-Pathogen Interactions
Beyond direct antifungal activity, this compound and related cutin monomers are involved in the complex signaling that occurs during plant-pathogen interactions. When a fungus attempts to penetrate a plant's cuticle, it releases enzymes that break down the cutin, liberating monomers. These monomers can then act as signals that trigger defense responses within the plant.
For instance, certain cutin monomers have been shown to induce the production of defense-related compounds and the activation of genes involved in the plant's immune response. This signaling role is crucial for the plant to mount an effective defense against invading pathogens. In cereals, it has been reported that certain cutin monomers can act as endogenous inducers of acquired resistance.
Putative Regulatory Roles in Biological Processes (e.g., Anemone symbiosis)
While the role of this compound in plant defense is becoming clearer, its involvement in other biological processes, such as symbiotic relationships, is less understood. There is currently no direct scientific evidence to suggest a regulatory role for this compound in the symbiosis between anemones and their algal partners. The chemical communication in such symbiotic relationships is complex and involves a variety of signaling molecules, but a specific function for this compound has not been identified in this context.
Applications in Research and Analytical Science
Use as Biomarkers in Environmental and Ecological Studies
The structural specificity and biological origin of polyhydroxylated fatty acids like 9,10,13-trihydroxyoctadecanoic acid make them effective biomarkers for tracing the flow of organic matter in ecosystems.
Methyl 9,10,13-trihydroxyoctadecanoate is a derivative of 9,10,13-trihydroxyoctadecanoic acid, a compound linked to the degradation of plant biopolyesters, specifically cutin and suberin. These polymers are major components of the plant cuticle and suberized cell walls, respectively, and act as protective barriers. researchgate.netresearchgate.net When plant matter decomposes, these resistant polymers break down, releasing their unique monomeric constituents into the soil.
Chemically, cutin and suberin are complex polyesters primarily composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids, typically with C16 and C18 carbon chains. nih.gov Research has shown that trihydroxy C18 acids are significant components of these polymers in certain plants. For instance, the biosynthesis of suberin involves the modification of oleic acid (a C18:1 fatty acid) to form C18 9,10-diol monomers, which are foundational units for the final polymer. frontiersin.org
The presence of compounds like 9,10,13-trihydroxyoctadecanoate in soil or sediment samples is therefore a strong indicator of inputs from terrestrial plant biomass. By quantifying these specific molecules, researchers can estimate the contribution of plant-derived organic matter to the total soil organic carbon pool, distinguishing it from microbial or other sources.
Table 1: Examples of C18 Hydroxy Acids as Cutin/Suberin Monomers in Plants
| Plant Species | Tissue | Major C18 Monomers | Reference |
| Citrus paradisi (Grapefruit) | Inner Seed Coat (Cutin) | ω-Hydroxy-9,10-epoxy C18 acids and 9,10,18-trihydroxy C18 acids (77% of total) | nih.gov |
| General (Suberin Biosynthesis) | Suberizing Tissues | C18 9,10-epoxide and C18 9,10-diol monomers derived from Oleic Acid | frontiersin.org |
| Phaseolus vulgaris (Common Bean) | Not specified | 9,10,13-Trihydroxystearic acid reported | nih.gov |
The utility of these compounds as biomarkers can be refined further to identify contributions from specific plant species or groups. The monomeric composition of cutin and suberin is not uniform across the plant kingdom; it can vary significantly between species and even between different tissues of the same plant. nih.gov
For example, a detailed analysis of grapefruit showed that while the inner seed coat cutin was rich in trihydroxy C18 acids, the leaf cutin was primarily composed of 10,16-dihydroxy C16 acid, and the fruit peel contained 16-hydroxy-10-oxo C16 acid as a major component. nih.gov This chemical diversity allows for the development of species- or tissue-specific chemical signatures.
The compound 9,10,13-trihydroxystearic acid (the saturated analog of the parent acid) has been specifically reported to be present in the common bean, Phaseolus vulgaris. nih.gov The identification of such a specific marker in an environmental sample could thus point towards the historical or current presence of that species, providing valuable data for ecological and paleoecological reconstructions.
Probing Enzyme Mechanisms and Lipid Metabolism
As a product of specific enzymatic reactions, this compound is intrinsically linked to the study of lipid metabolic pathways and the enzymes that drive them.
The formation of 9,10,13-trihydroxyoctadecanoate from polyunsaturated fatty acids such as linoleic acid is a multi-step process catalyzed by a cascade of enzymes, primarily initiated by lipoxygenases (LOXs). wikipedia.org LOX enzymes (e.g., 9-LOX and 13-LOX) catalyze the insertion of molecular oxygen into linoleic acid to form hydroperoxy derivatives known as hydroperoxyoctadecadienoic acids (HPODEs). researchgate.netnih.gov
These HPODEs are unstable intermediates that are further metabolized by other enzymes, such as hydroperoxide dehydrases and epoxide hydrolases, to form a variety of oxidized lipids, including epoxy alcohols and ultimately trihydroxyoctadecenoic acids. nih.govnih.gov The precise regio- and stereochemistry of the final trihydroxy product is determined by the specificity of the enzymes in the pathway. nih.gov
By studying the formation of specific isomers of 9,10,13-trihydroxyoctadecanoate from a given substrate, researchers can deduce the activity and mechanistic properties of the enzymes involved. While not typically used as a substrate analog itself, its role as a downstream product makes its analysis critical for characterizing the enzymatic sequence. The study of such pathways often employs modified substrates, like ω-alkynyl labeled fatty acids, to trap intermediates and identify enzyme targets, but the ultimate confirmation of the pathway often relies on the structural elucidation of stable end-products like the trihydroxyoctadecanoates.
Table 2: Enzymatic Pathway Leading to Trihydroxyoctadecanoic Acids
| Step | Substrate | Enzyme(s) | Intermediate/Product | Reference |
| 1 | Linoleic Acid | Lipoxygenase (LOX) | 9-HPODE or 13-HPODE | nih.gov |
| 2 | HPODE | Hydroperoxide Dehydrase / Isomerase | Epoxy Alcohols | nih.gov |
| 3 | Epoxy Alcohol | Epoxide Hydrolase | 9,10,13-Trihydroxyoctadecenoic Acid | nih.gov |
This compound is a metabolite within the broader fatty acid and lipid metabolism network. This pathway, which begins with essential fatty acids like linoleic acid, generates a vast array of bioactive oxidized lipids (oxylipins) that are involved in cell signaling and physiological regulation in organisms from plants to humans. wikipedia.org
By tracing the metabolic fate of precursors, scientists can elucidate complex biochemical networks. For example, studies in tomato fruits have tracked the levels of related trihydroxy fatty acids during different stages of development, suggesting their involvement in plant defense responses. researchgate.net In humans, related compounds are known metabolites of linoleic acid and may be involved in regulating inflammatory processes.
The presence and concentration of this compound in a biological system can serve as an indicator of the status of specific metabolic pathways. Techniques such as 13C-assisted metabolism analysis, which uses isotopically labeled substrates, allow researchers to follow the flow of atoms through the network, confirming pathway connections and discovering new enzymatic functions. nih.gov Analyzing the production of specific downstream metabolites like 9,10,13-trihydroxyoctadecanoate is a key component of these investigations, providing a window into the intricate workings of lipid metabolism in diverse organisms.
Future Research Directions and Challenges
Elucidation of Precise Biological Functions and Molecular Mechanisms
A primary challenge in the study of Methyl 9,10,13-trihydroxyoctadecanoate is the detailed elucidation of its specific biological roles and the underlying molecular mechanisms. While its parent compound, 9,10,13-Trihydroxyoctadecanoic acid (9,10,13-TriHOME), is recognized as a long-chain fatty acid, its precise functions are not fully characterized. The biological activities of related hydroxy fatty acid methyl esters have been noted; for instance, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester has been identified as an anti-inflammatory compound. nih.gov
However, the specific activities of this compound remain largely unexplored. Future research must focus on identifying its binding partners, cellular receptors, and its impact on signaling pathways. Key questions to be addressed include its role in inflammatory processes, immune regulation, and its potential as a biomarker for disease. Unraveling these functions will require a combination of advanced cell biology, proteomics, and metabolomics approaches to map its interactions within the cellular environment.
Comprehensive Stereochemical Analysis of All Isomers and Enantiomers
The presence of three chiral centers at carbons 9, 10, and 13 in this compound means that a significant number of stereoisomers can exist. The spatial arrangement of the hydroxyl groups can dramatically influence the molecule's biological activity. A major hurdle is the separation and characterization of all possible isomers and enantiomers.
Research has shown that the autoxidation of linoleic acid can produce a mixture containing comparable amounts of sixteen possible regio- and stereoisomers of 9,10,13- and 9,12,13-trihydroxyoctadecenoic acids. nih.gov The synthesis and characterization of specific stereoisomers, such as methyl 9S,10S,13S-trihydroxyl-11E-octadecenoate, have been achieved, providing a basis for developing analytical methods to resolve these complex mixtures. nih.gov A comprehensive stereochemical analysis is crucial, as different isomers may possess distinct or even opposing biological functions. Future efforts should be directed towards the unambiguous assignment of the absolute configuration of naturally occurring and synthetically produced isomers.
Table 1: Known Stereoisomers of Related Trihydroxyoctadecenoates
| Compound Name | Stereochemistry |
|---|---|
| Methyl 9S,10S,13R-trihydroxy-11E-octadecenoate | 9S, 10S, 13R |
| Methyl 9S,10R,13S-trihydroxy-11E-octadecenoate | 9S, 10R, 13S |
| Methyl 9S,10R,13R-trihydroxy-11E-octadecenoate | 9S, 10R, 13R |
| Methyl 9S,10S,13S-trihydroxyl-11E-octadecenoate | 9S, 10S, 13S |
This table is based on data for related trihydroxyoctadecenoate compounds, highlighting the complexity of stereoisomerism in this class of molecules. nih.gov
Development of Advanced Synthetic Strategies for Specific Isomers
The biological investigation of specific stereoisomers is heavily reliant on their availability in pure form, which necessitates the development of advanced and efficient synthetic strategies. While general methods for the synthesis of hydroxy fatty acids exist, such as those involving organocatalysis to create chiral epoxides as intermediates, these are often multi-step and complex. mdpi.com Other approaches utilize enzymes like P450s, lipoxygenases, or hydratases for hydroxylation. nih.gov
A significant challenge lies in achieving high stereoselectivity to produce a single, desired isomer of this compound. Future synthetic chemistry research should focus on creating novel catalytic systems and protecting group strategies that allow for precise control over the stereochemistry at each of the three chiral centers. The development of such methods will be instrumental in providing the necessary quantities of pure isomers for detailed biological testing and for use as analytical standards.
Deeper Investigation into Role in Plant Immunity and Signaling
Oxidized fatty acids, collectively known as oxylipins, are well-established signaling molecules in plants, mediating responses to stress and pathogens. While the role of other oxylipins in plant immunity is known, the specific involvement of this compound is an area ripe for investigation.
Refinement of Analytical Methodologies for Complex Matrices
The accurate detection and quantification of this compound in biological samples, or "complex matrices," presents a significant analytical challenge. nih.gov These matrices, such as plasma or tissue extracts, contain a vast number of other lipids and metabolites that can interfere with analysis. lipidmaps.orgnih.gov Furthermore, the presence of multiple isomers with similar physical properties makes their separation difficult. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing oxidized fatty acids. nih.govanalytik.news However, there is a need for more refined methodologies. Future developments should focus on:
Improved Chromatographic Separation: The development of new stationary phases or multidimensional chromatography techniques to better resolve the various isomers.
Advanced Mass Spectrometry: The use of techniques like multistage fragmentation (MSn) to generate more specific fragment ions, aiding in the structural elucidation of different isomers. nih.gov
Standardization of Methods: The creation of standardized protocols for sample preparation, extraction, and analysis to ensure reproducibility and comparability of data between different laboratories. analytik.news
Table 2: Challenges in Analytical Methodologies
| Challenge | Proposed Refinement |
|---|---|
| Isomer Co-elution | Development of advanced chiral chromatography columns. |
| Matrix Interference | Improved sample clean-up and solid-phase extraction protocols. |
| Lack of Standards | Synthesis of pure stereoisomers to serve as analytical standards. |
Addressing these challenges will be critical for accurately determining the concentration and distribution of this compound in biological systems, which is a prerequisite for understanding its function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
